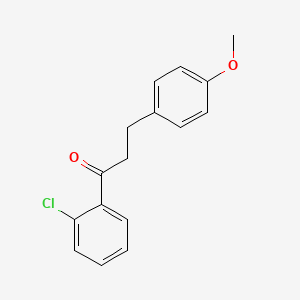

2'-Chloro-3-(4-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJBOEHCOVYEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644282 | |

| Record name | 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-98-9 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(4-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 2’-Chloro-3-(4-methoxyphenyl)benzoic acid.

Reduction: Formation of 2’-Chloro-3-(4-methoxyphenyl)propanol.

Substitution: Formation of 2’-Amino-3-(4-methoxyphenyl)propiophenone or 2’-Thio-3-(4-methoxyphenyl)propiophenone.

Scientific Research Applications

2'-Chloro-3-(4-methoxyphenyl)propiophenone is a chemical compound that belongs to the propiophenone class, known for their anti-inflammatory, antimicrobial, and anticancer properties. It is a chalcone derivative, recognized as a precursor to flavonoids, a group of naturally occurring polyphenolic compounds found in plants.

Applications in Scientific Research

This compound is a valuable intermediate in organic synthesis, especially for the creation of biologically active compounds and pharmaceuticals. Its structure, featuring a chloro substituent at the 2' position and a methoxy group at the 4-position of the phenyl ring attached to a propiophenone backbone, enhances its reactivity and functional versatility.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. The synthesis of this compound typically involves Friedel-Crafts acylation, a method for forming carbon-carbon bonds between aromatic compounds and acyl chlorides using a Lewis acid catalyst like aluminum chloride. Continuous flow reactors can scale up this process, providing better control over reaction conditions and improved yields.

Biological and Medicinal Studies

This compound is used in biological studies related to enzyme inhibition, protein-ligand interactions, and research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties. The presence of chloro and methoxy substituents enhances its electrophilicity, enabling it to participate in biochemical pathways. The chloro group increases the compound's reactivity towards nucleophiles, while the methoxy group affects its solubility and binding affinity to target molecules, which can influence its pharmacological profile.

Anticancer Research

Structurally similar compounds have demonstrated anticancer activity. In vitro studies have shown that this compound can reduce cell viability in U-87 glioblastoma cells by inducing apoptosis through mitochondrial pathways.

Other Potential Applications

This compound is also utilized in the production of specialty chemicals and materials. Derivatives of chalcones, including those similar to this compound, have exhibited DPPH radical scavenging activities, suggesting their potential in oxidative stress management. Additionally, it has demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one

- CAS Registry Number : 111302-58-0

- Molecular Formula : C₁₆H₁₅ClO₂

- Molecular Weight : 274.74 g/mol

Physical Properties :

- Density : 1.173 ± 0.06 g/cm³ (predicted)

- Melting Point : 64–65°C

- Boiling Point : 421.2 ± 30.0°C (predicted) .

Structural Features: The compound features a propiophenone backbone substituted with a chlorine atom at the 2'-position of the phenyl ring and a 4-methoxyphenyl group at the 3-position.

A systematic comparison with structurally related propiophenone derivatives highlights the impact of substituents on physical, chemical, and biological properties.

Structural Analogs and Their Properties

Substituent Effects on Key Properties

Electronic Effects :

- Methoxy (-OCH₃): Electron-donating via resonance, increasing electron density on the aromatic ring.

- Cyano (-CN): Strong electron-withdrawing effect, reducing electron density and altering reactivity in nucleophilic additions .

Physical Properties :

- Melting Points: The target compound (64–65°C) has a higher m.p. than non-polar analogs (e.g., 3-methylphenyl derivative) due to the polar methoxy group. Dichloro derivatives (e.g., 3',5'-dichloro analog) may exhibit higher m.p. due to increased molecular symmetry and packing efficiency .

- Solubility: Methoxy and dioxane substituents enhance solubility in polar solvents (e.g., DMSO, methanol), whereas methyl or cyano groups reduce polarity .

Reactivity Trends

- α-Functionalization: Propiophenones with aromatic rings (e.g., acetophenone) undergo smooth α-phenylselenation, suggesting that substituents like methoxy or chloro may modulate reaction rates and regioselectivity .

- Ring-Opening Reactions : Steric and electronic effects of substituents influence mechanisms (e.g., SN2 vs. SN1), as seen in aziridine derivatives .

Biological Activity

2'-Chloro-3-(4-methoxyphenyl)propiophenone is a compound belonging to the chalcone family, characterized by its unique structural framework. Chalcones are known for their diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClO2, with a molecular weight of 288.75 g/mol. The compound features a chloro substituent at the 2' position and a methoxy group at the 4-position of the phenyl ring attached to a propiophenone backbone. This configuration enhances its reactivity and functional versatility in medicinal chemistry.

The biological activity of this compound is influenced by its structural components:

- Electrophilicity : The presence of the chloro group increases reactivity towards nucleophiles, allowing for various biochemical interactions.

- Solubility and Binding Affinity : The methoxy group may enhance solubility and influence binding affinity to target molecules, potentially affecting pharmacological profiles.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They can inhibit tumor growth through multiple mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of cell cycle progression.

Studies show that compounds within the chalcone family can modulate signaling pathways associated with cancer cell survival and proliferation. The potential for this compound to act similarly warrants further investigation .

Case Studies and Research Findings

Applications in Research

This compound has potential applications in:

- Pharmaceutical Development : As an intermediate in synthesizing new anticancer agents or antimicrobial drugs.

- Biochemical Research : Investigating its mechanisms of action can provide insights into cancer therapy and microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.